molecular formula C5H6N2O B114371 4-Hydroxy-6-methylpyrimidine CAS No. 156647-96-0

4-Hydroxy-6-methylpyrimidine

Cat. No. B114371
M. Wt: 110.11 g/mol
InChI Key: LHRIUKSRPHFASO-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylpyrimidine, also known as 6-Methyl-4-pyrimidinol, is a heterocyclic compound . It is used in the preparation of antitumor compounds based on adenine . It is also used in the synthesis of novel purimidine, 3-cyanopyridine, and m-amino-N-phenylbenzamide derivatives as tyrosine kinase inhibitors .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-6-methylpyrimidine is C5H6N2O . The molecular weight is 110.11 g/mol . The SMILES string representation is Cc1cc(O)ncn1 . The InChI representation is 1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) .


Physical And Chemical Properties Analysis

4-Hydroxy-6-methylpyrimidine is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point is between 145-150 degrees Celsius .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including 4-Hydroxy-6-methylpyrimidine, display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects are evaluated in mouse peritoneal cells via in vitro NO analysis .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Synthesis of Azo Derivatives

  • Summary of Application: 4,6-Dihydroxy-2-methylpyrimidine is used in the synthesis of azo derivatives . These azo compounds are important in dyes and pigments .
  • Methods of Application: The azo derivatives are prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methylpyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-substituted)benzothiazole .
  • Results or Outcomes: The chemical structures of these dyes were confirmed using various spectroscopic techniques . The dyes show positive solvatochromism in certain solvents .

3. Synthesis of 4,6-Dichloro-2-methyl-pyrimidine

  • Summary of Application: 4,6-Dihydroxy-2-methylpyrimidine is used in the preparation of 4,6-dichloro-2-methyl-pyrimidine .
  • Methods of Application: The specific synthesis methods are not detailed in the source .
  • Results or Outcomes: The product, 4,6-dichloro-2-methyl-pyrimidine, is obtained .

4. Analysis of Thyreostatics

  • Summary of Application: 4-Hydroxy-2-mercapto-6-methylpyrimidine is used in capillary zone electrophoresis for the analysis of thyreostatics .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The analysis of thyreostatics is achieved using capillary zone electrophoresis .

5. Preparation of 2-Mercaptoethanol

  • Summary of Application: 4-Hydroxy-2-mercapto-6-methylpyrimidine is used in the preparation of 2-Mercaptoethanol .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The product, 2-Mercaptoethanol, is obtained .

6. Synthesis of Barbiturates

  • Summary of Application: Pyrimidine derivatives, including 4-Hydroxy-6-methylpyrimidine, are found in many synthetic compounds such as barbiturates .
  • Methods of Application: The synthesis of barbiturates involves numerous methods .
  • Results or Outcomes: The product, barbiturates, are obtained .

Safety And Hazards

4-Hydroxy-6-methylpyrimidine is harmful if swallowed and causes serious eye damage . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 . Personal protective equipment/face protection should be worn when handling this compound . It should be avoided to get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .

Relevant Papers

Several papers were found related to 4-Hydroxy-6-methylpyrimidine. These include studies on the synthesis of substituted pyridines , spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine , and large-scale solvent-free chlorination of hydroxy-pyrimidines . These papers provide valuable insights into the properties and potential applications of 4-Hydroxy-6-methylpyrimidine.

properties

IUPAC Name

4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIUKSRPHFASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063056
Record name 6-Methyl-4(1H)-pyrimidinone
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methylpyrimidine

CAS RN

3524-87-6
Record name 6-Methyl-4(3H)-pyrimidinone
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Record name 4(3H)-Pyrimidinone, 6-methyl-
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Record name 4-Hydroxy-6-methylpyrimidine
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Record name 4-Hydroxy-6-methylpyrimidine
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Record name 4(3H)-Pyrimidinone, 6-methyl-
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Record name 6-Methyl-4(1H)-pyrimidinone
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Record name 6-methyl-1H-pyrimidin-4-one
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Record name 4-Hydroxy-6-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
713
Citations
A Pajares, J Gianotti, G Stettler, E Haggi… - … of Photochemistry and …, 2000 - Elsevier
… -sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine (AHMPD), as a model … First order plots for the oxygen uptake of 2-amino-4-hydroxy-6-methylpyrimidine (5.0×10 −3 …
Number of citations: 18 www.sciencedirect.com
Z Afroz, M Faizan, MJ Alam, VHN Rodrigues… - Journal of Molecular …, 2018 - Elsevier
… between Salicylic acid and 2-amino-4-hydroxy-6-methylpyrimidine has been synthesized. … The proton transfer (PT) complex of 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) with …
Number of citations: 37 www.sciencedirect.com
L Wang - IOP Conference Series: Earth and Environmental …, 2020 - iopscience.iop.org
… of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate is shown … 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate are listed … 2-amino-4-hydroxy-6-methylpyrimidine heterocycles and three …
Number of citations: 3 iopscience.iop.org
RS Elias, MC Shephard, BK Snell, J Stubbs - Nature, 1968 - nature.com
DURING a search for systemic fungicides it was found that 5-n-butyl-2-dimethylamino-4-hydroxy-6-niethylpyrimidine (I) gives exceptionally good control of powdery mildew (…
Number of citations: 43 www.nature.com
M Raish, MJ Alam, M Ahmad, S Ahmad - Journal of Molecular Structure, 2023 - Elsevier
A newly synthesized organic cocrystal (AHMP.DMBA) of 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) and 2,4-dimethylbenzoic acid (DMBA) was successfully grown by the slow …
Number of citations: 1 www.sciencedirect.com
H SAKAGUCHI, S YOSHII, Y IITAKA… - Chemical and …, 1989 - jstage.jst.go.jp
The Pt (II) and Pt (IV) complexes of 2-hydrazino-4-hydroxy-6-methylpyrimidine (LH) were synthesized and their structures investigated. We found that Pt (II) and Pt (IV) ions form novel 1: …
Number of citations: 6 www.jstage.jst.go.jp
M Faizan, SA Bhat, MJ Alam, Z Afroz… - Journal of Molecular …, 2017 - Elsevier
… A combined experimental and theoretical study of the structure, vibrational spectra and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine in the ground electronic state are …
Number of citations: 18 www.sciencedirect.com
DT Tayade, DA Pund, RA Bhagwatkar… - International Journal of …, 2011 - academia.edu
… The interaction of 2-amino-4-hydroxy-6-methylpyrimidine with phenylisothiocyanates has been carried out in acetone-ethanol medium in 1:1 molar proportion in the boiling water bath …
Number of citations: 7 www.academia.edu
Y Inoue, N Furutachi, K Nakanishi - The Journal of Organic …, 1966 - ACS Publications
… broad band at 8.37 ppm These signals can be assigned unequivocally to H-5, H-6, and H-2, respectively, by comparing the chemical shifts with those of 4-hydroxy-6-methylpyrimidine. …
Number of citations: 23 pubs.acs.org
TP Murray, JV Hay, DE Portlock… - The Journal of Organic …, 1974 - ACS Publications
… Continued elution with benzene-acetone afforded 0.26 g (13$) of 2-phenethyl-4-hydroxy-6-methylpyrimidine (10b), np 160-165 after recrystallization iron aoetcne-hexace. Two …
Number of citations: 36 pubs.acs.org

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